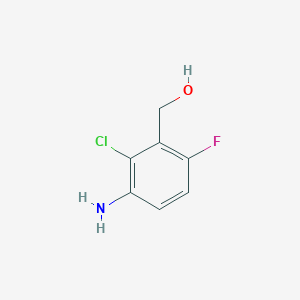
(3-Amino-2-chloro-6-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO It is a derivative of phenol, where the phenyl ring is substituted with amino, chloro, and fluoro groups, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-chloro-6-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-6-fluorophenol, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(3-Amino-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: (3-Amino-2-chloro-6-fluorophenyl)carboxylic acid.
Reduction: (3-Amino-2-chloro-6-fluorophenyl)methane.
Substitution: (3-Amino-2-substituted-6-fluorophenyl)methanol.
科学研究应用
(3-Amino-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3-Amino-2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3-Amino-2-chloro-6-fluorophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-Amino-2-chloro-6-fluorophenyl)acetic acid: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
(3-Amino-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring
生物活性
(3-Amino-2-chloro-6-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
The molecular structure of this compound includes an amino group, a chloro substituent, and a fluorine atom on a phenyl ring. These functional groups are crucial for its biological activity, influencing interactions with various biological targets.
Antibacterial Activity
Studies have shown that compounds with similar structural features exhibit notable antibacterial properties. For instance, derivatives of thiourea with similar functional groups have demonstrated effectiveness against various bacterial strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . While specific data on this compound is limited, the presence of halogen atoms typically enhances antibacterial efficacy.
Anticancer Activity
Research indicates that compounds with similar chemical scaffolds can exhibit significant cytotoxic effects against cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting potential for therapeutic applications in oncology . The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 225 |
| Compound B | HCT-116 | 2.29 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Inflammation is a key target for many pharmaceutical agents. Compounds structurally related to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Some studies reported inhibition rates exceeding 70% compared to standard treatments like dexamethasone . This suggests that this compound may also possess anti-inflammatory properties.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can participate in hydrogen bonding, while the halogen substituents may influence ligand-receptor interactions through electronic effects .
Case Studies and Research Findings
A variety of studies have focused on the structure-activity relationships (SAR) of related compounds. For instance, modifications in the halide substituents significantly affected the pharmacological profiles of similar derivatives .
- Study on Anticancer Effects : A derivative was tested against several cancer cell lines, showing varying degrees of cytotoxicity, which correlated with structural modifications.
- Study on Antibacterial Properties : Another study highlighted the effectiveness of related compounds against multi-drug resistant strains, emphasizing the need for further exploration into the antibacterial potential of this compound.
属性
分子式 |
C7H7ClFNO |
|---|---|
分子量 |
175.59 g/mol |
IUPAC 名称 |
(3-amino-2-chloro-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3,10H2 |
InChI 键 |
RYFRXUJLVVGHBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)Cl)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















